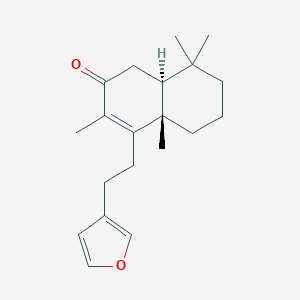![molecular formula C8H13NO4 B161621 Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI) CAS No. 128753-44-6](/img/structure/B161621.png)
Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI) is a chemical compound that has been widely used in scientific research. It is also known as MCD and is a cyclic amino acid derivative. This compound has been used in various studies to investigate its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MCD is not fully understood. However, it has been suggested that MCD can inhibit the activity of a specific enzyme called acetyl-CoA carboxylase. This enzyme is involved in fatty acid synthesis in the body. MCD has also been shown to inhibit the growth of cancer cells in vitro.
Biochemische Und Physiologische Effekte
MCD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetyl-CoA carboxylase, which leads to a decrease in fatty acid synthesis. It has also been shown to inhibit the growth of cancer cells in vitro. MCD has been used in various studies to investigate its effects on lipid metabolism, insulin sensitivity, and glucose homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
MCD has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. It has also been extensively studied, and its properties are well-known. However, MCD has some limitations as well. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of MCD in scientific research. It can be used as a tool to investigate the role of acetyl-CoA carboxylase in various biological processes. It can also be used in the development of new drugs for the treatment of metabolic disorders and cancer. Further studies are needed to fully understand the mechanism of action of MCD and its effects on various biological processes.
Conclusion:
In conclusion, Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI) is a valuable compound that has been extensively used in scientific research. Its unique properties make it a useful tool for investigating various biological processes. Further studies are needed to fully understand its mechanism of action and its potential applications in the development of new drugs.
Synthesemethoden
The synthesis of MCD is a multi-step process that involves the reaction of cyclopropanecarboxylic acid with methoxycarbonyl chloride and dimethylamine. The reaction is carried out under controlled conditions to obtain the desired product. The purity of the product is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
MCD has been extensively used in scientific research due to its unique properties. It has been used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis. MCD has also been used as a ligand in metal catalysis and as a reagent in organic synthesis. It has been used in various studies to investigate its biochemical and physiological effects.
Eigenschaften
CAS-Nummer |
128753-44-6 |
|---|---|
Produktname |
Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI) |
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
1-(methoxycarbonylamino)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-7(2)4-8(7,5(10)11)9-6(12)13-3/h4H2,1-3H3,(H,9,12)(H,10,11) |
InChI-Schlüssel |
PGKAIIDQGIBEGU-UHFFFAOYSA-N |
SMILES |
CC1(CC1(C(=O)O)NC(=O)OC)C |
Kanonische SMILES |
CC1(CC1(C(=O)O)NC(=O)OC)C |
Synonyme |
Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
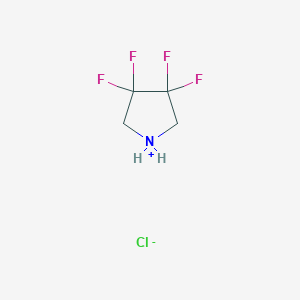

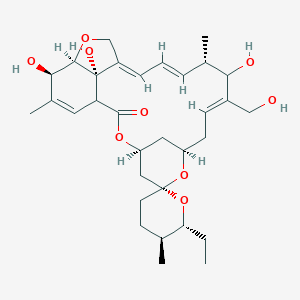
![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)

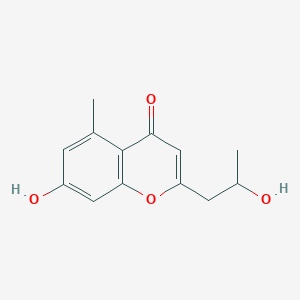
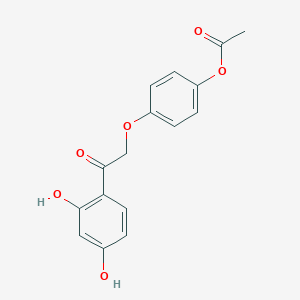

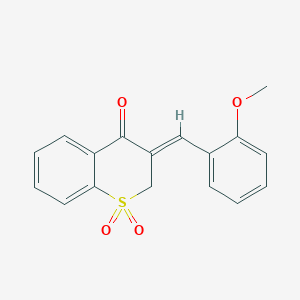
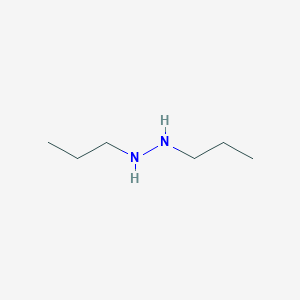
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)

